2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylacetaldehyde
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Overview
Description
2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylacetaldehyde is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a cyclopropylacetaldehyde core. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylacetaldehyde typically involves the protection of the hydroxyl group of cyclopropylacetaldehyde with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale silylation reactions using TBDMS-Cl and appropriate bases under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylacetaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4
Substitution: TBAF, acidic conditions (e.g., acetic acid/water mixture)
Major Products Formed
Oxidation: 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylacetic acid
Reduction: 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylmethanol
Substitution: Cyclopropylacetaldehyde (after deprotection)
Scientific Research Applications
2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylacetaldehyde is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylacetaldehyde primarily involves its role as a protected aldehyde. The TBDMS group provides stability and prevents unwanted side reactions during synthetic processes. Upon deprotection, the aldehyde group can participate in various chemical reactions, such as nucleophilic additions and condensations, facilitating the formation of complex structures .
Comparison with Similar Compounds
Similar Compounds
- 2-((tert-Butyldimethylsilyl)oxy)acetaldehyde
- 2-((tert-Butyldimethylsilyl)oxy)ethanol
- tert-Butyldimethylsilyl chloride (TBDMS-Cl)
Uniqueness
2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylacetaldehyde is unique due to its cyclopropyl ring, which imparts additional strain and reactivity compared to other similar compounds. This makes it particularly useful in the synthesis of strained ring systems and complex organic molecules .
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-10(8-12)9-6-7-9/h8-10H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNLNUQRQRSFJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C=O)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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